molecular formula C12H12N2O5S3 B2470499 methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 1705502-30-2

methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2470499
CAS No.: 1705502-30-2
M. Wt: 360.42
InChI Key: SNYBWISWNCPSRJ-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiazole ring, an azetidine ring, and a thiophene ring

Mechanism of Action

Target of Action

It is known that thiophene-based compounds, which this molecule is a derivative of, have been studied for their potential biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The thiazole ring, a key component of this compound, is known to play a significant role in the biological activity of many drugs . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole-based compounds have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds likely interact with various biochemical pathways to exert their effects.

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole-based compounds have been associated with a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the azetidine ring, and finally, the thiophene ring is introduced. Common reagents used in these reactions include thionyl chloride, sodium azide, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit similar biological activities.

    Azetidine derivatives: Compounds with the azetidine ring, like azetidine-2-carboxylic acid, are known for their unique chemical properties.

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, are widely used in organic synthesis and materials science.

Uniqueness

Methyl 3-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to the combination of these three rings in a single molecule

Properties

IUPAC Name

methyl 3-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S3/c1-18-11(15)10-9(2-4-20-10)22(16,17)14-6-8(7-14)19-12-13-3-5-21-12/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYBWISWNCPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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